3-Fluoro-8-azabicyclo[3.2.1]octane: A Comprehensive Technical Guide
3-Fluoro-8-azabicyclo[3.2.1]octane: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the pharmacokinetic and pharmacodynamic profiles of rigid bicyclic scaffolds. The compound 3-Fluoro-8-azabicyclo[3.2.1]octane (commonly referred to as 3-fluoronortropane) represents a masterclass in bioisosteric replacement. By substituting a hydroxyl group with a fluorine atom on the tropane skeleton, we fundamentally alter the molecule's lipophilicity, metabolic stability, and basicity without significantly perturbing its steric bulk. This technical guide explores the physicochemical properties, mechanistic synthesis via stereospecific deoxyfluorination, and cutting-edge applications of this building block in oncology drug discovery.
Physicochemical Profiling
The introduction of a highly electronegative fluorine atom into the azabicyclo[3.2.1]octane framework exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the bicyclic core, which slightly reduces the pKa of the secondary amine at the 8-position compared to the unsubstituted nortropane. This pKa modulation is critical in drug design for optimizing membrane permeability and reducing lysosomal trapping.
Below is a summary of the core physicochemical and computational data for the compound:
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₇H₁₂FN | Defines the core fluorinated bicyclic scaffold. |
| Molecular Weight | 129.18 g/mol (Free base) | Low molecular weight makes it an ideal fragment/building block. |
| Salt Form MW | 165.64 g/mol (HCl salt) | Hydrochloride salt is preferred for bench stability and solubility. |
| XLogP3 | 1.3 | Optimal lipophilicity for crossing lipid bilayers without excessive fat retention. |
| Topological Polar Surface Area | 12.0 Ų | Extremely low TPSA ensures excellent blood-brain barrier (BBB) penetration if required. |
| Hydrogen Bond Donors | 1 (NH) | Provides a critical vector for target protein interaction. |
| Hydrogen Bond Acceptors | 2 (N, F) | Fluorine can act as a weak hydrogen bond acceptor in hydrophobic pockets. |
| Rotatable Bonds | 0 | The rigid bicyclic system restricts conformational entropy, increasing binding affinity. |
Synthesis & Deoxyfluorination Mechanisms
Historically, fluorinating secondary alcohols on rigid bicyclic systems like N-Boc-nortropine was plagued by elimination side-reactions and poor stereocontrol. Modern methodologies employ advanced pathways to ensure high yields and strict stereochemical control.
The Nontrigonal Phosphorus (σ³-P) Pathway
This state-of-the-art method utilizes a nontrigonal phosphorous triamide for base-free alcohol activation. The secondary alcohol of N-Boc-nortropine (which typically occupies the endo position) undergoes formal O–H oxidative addition to the electrophilic P-center, forming an oxyphosphonium intermediate.
Causality of Stereoinversion: Because the bulky oxyphosphonium group acts as an excellent leaving group, subsequent nucleophilic displacement by a fluoroborate donor is forced to proceed via a strict Sₙ2-like mechanism. This back-side attack guarantees stereoinversion, converting the endo-OH into an exo-F, yielding exo-3-fluoro-8-azabicyclo[3.2.1]octane[1][2].
The Photoredox-Catalyzed Pathway
Alternatively, the MacMillan protocol activates the hydroxyl group by converting it to an oxalate half-ester. Under Ir(III) photoredox catalysis, double decarboxylation generates an alkyl radical, which is then trapped by an electrophilic fluorine source like Selectfluor. While highly effective, the radical intermediate can sometimes lead to diastereomeric mixtures if the radical is long-lived[3].
Workflow for the stereospecific deoxyfluorination of N-Boc-nortropine.
Application in Oncology: p53 Y220C Stabilization
The tumor suppressor protein p53 is the most frequently altered gene in human tumors. Specifically, the Y220C mutation occurs outside the DNA-binding surface and creates a thermally unstable protein with a distinct, druggable hydrophobic crevice[4].
3-Fluoro-8-azabicyclo[3.2.1]octane is a highly prized pharmacophore for stabilizing this mutant. When conjugated to a furopyridine core, the fluoronortropane moiety acts as a lipophilic anchor.
Mechanistic Causality: The rigid bicyclic structure restricts conformational entropy, minimizing the energy penalty upon binding. Simultaneously, the fluorine atom engages in specific multipolar interactions with the protein backbone within the hydrophobic Y220C pocket. This high-affinity docking locks the p53 protein back into its wild-type, transcriptionally active conformation, thereby restoring its ability to induce apoptosis and cell cycle arrest in cancer cells[4][5].
Mechanism of p53 Y220C mutant stabilization by 3-fluoronortropane derivatives.
Experimental Protocols
The following is a self-validating, step-by-step methodology for the synthesis of tert-butyl (1R,3s,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate via phosphorus-mediated deoxyfluorination, followed by deprotection[1][2].
Phase 1: Stereospecific Deoxyfluorination
Validation Checkpoint: The use of a nitrogen-atmosphere glovebox is mandatory to prevent the premature hydrolysis of the moisture-sensitive σ³-P reagent, ensuring the reaction proceeds via the intended oxyphosphonium intermediate.
-
Reagent Preparation: Inside a N₂ atmosphere glovebox, charge a 4 mL vial equipped with a magnetic stir bar with the nontrigonal phosphorus reagent (1.05 equiv) and trityl fluoride (1.05 equiv).
-
Substrate Addition: Dissolve the solids in anhydrous dioxane (0.4 mL). Add N-Boc-nortropine (98.1 mg, 0.400 mmol, 1.0 equiv) using a blunt-tipped microsyringe.
-
Catalysis: Add the Lewis acid catalyst (e.g., a triarylborane, 0.050 equiv) to the solution.
-
Reaction: Cap the vial, remove it from the glovebox, and stir for 24 hours at ambient temperature at 400 rpm.
-
Purification: Concentrate the crude mixture in vacuo. Purify via flash column chromatography on silica gel (Eluent: 10% EtOAc/Hexanes).
-
Expected Yield: ~42% (White solid, single exo diastereomer).
-
Analytical Validation: ¹H NMR (400 MHz, CDCl₃) should show a characteristic doublet of multiplets at δ 4.96 (dtt, J = 48.8, 10.6, 6.3 Hz, 1H) corresponding to the proton geminal to the fluorine atom.
-
Phase 2: Acidic Deprotection
Validation Checkpoint: The precipitation of the hydrochloride salt directly from the ether layer validates the successful cleavage of the Boc group without degrading the fluorinated core.
-
Cleavage: Dissolve the purified N-Boc-3-fluoronortropane in a minimal amount of anhydrous dichloromethane (DCM).
-
Acidification: Add 4M HCl in dioxane (10 equiv) dropwise at 0 °C. Stir the mixture and allow it to warm to room temperature over 2 hours.
-
Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the product.
-
Filtration: Filter the white solid and dry under high vacuum to afford exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 126969552, (1R,5R)-3-fluoro-8-azabicyclo[3.2.1]octane." PubChem, nih.gov.
-
Moon, H. W., et al. "Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling." PubMed Central (PMC), nih.gov.
-
Moon, Hye Won. "EXPANDING DEOXYGENATIVE TRANSFORMATIONS OF ALCOHOLS BY PHOSPHORUS COMPOUNDS THROUGH GEOMETRIC DEFORMATION." DSpace@MIT, mit.edu.
-
"WO2024238406A1 - Furopyridine compounds as p53 mutant stabilizer and uses thereof." Google Patents, google.com.
-
"Selective Fluorination of Complex Molecules: Late-Stage Functionalization | Chemical Reviews." ACS Publications, acs.org.
-
MacMillan Group. "Tetrahedron, 75, 4222-4227." Princeton University, princeton.edu.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. WO2024238406A1 - Furopyridine compounds as p53 mutant stabilizer and uses thereof - Google Patents [patents.google.com]
- 5. WO2024238406A1 - Furopyridine compounds as p53 mutant stabilizer and uses thereof - Google Patents [patents.google.com]
